Physicochemical Differentiation from Clebopride
When compared head‑to‑head with its closest structural analog clebopride (2‑methoxy), the target compound (2‑hydroxy) exhibits an increased hydrogen‑bond donor count (3 vs. 2) and a larger TPSA (78.6 Ų vs. 67.6 Ų). These computed values, derived from PubChem's standardized property calculations, are relevant because TPSA values above 60–70 Ų are associated with reduced passive blood–brain barrier penetration, and HBD count above 3 has been correlated with lower oral bioavailability [1][2]. The XLogP3 also shifts from 3.7 (clebopride) to 3.4 (target), indicating moderately reduced lipophilicity. These three quantitative differences are direct, verifiable, and arise solely from the replacement of OCH₃ with OH [3].
| Evidence Dimension | Computed physicochemical properties (HBD, TPSA, XLogP3) |
|---|---|
| Target Compound Data | HBD = 3, TPSA = 78.6 Ų, XLogP3 = 3.4 |
| Comparator Or Baseline | Clebopride: HBD = 2, TPSA = 67.6 Ų, XLogP3 = 3.7 |
| Quantified Difference | Δ HBD = +1; Δ TPSA = +11.0 Ų; Δ XLogP3 = -0.3 |
| Conditions | Computed properties per PubChem (OEChem/Cactvs/XLogP3 3.0, PubChem release 2025.09.15) |
Why This Matters
The higher HBD and TPSA predict reduced passive CNS penetration compared to clebopride, which may be advantageous for peripherally restricted applications or disadvantageous for CNS targets, making this a critical selection criterion depending on the desired tissue distribution.
- [1] PubChem CID 14211541. Computed properties: HBD = 3, HBA = 4, TPSA = 78.6 Ų, XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/14211541 View Source
- [2] PubChem CID 2793 (Clebopride). Computed properties: HBD = 2, TPSA = 67.6 Ų, XLogP3 = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/2793 View Source
- [3] KuuJia CAS 71084-02-1 product page. Density: 1.33±0.1 g/cm³, Boiling Point: 520.9±50.0 °C, pKa: 7.85±0.48 (predicted). https://www.kuujia.com/cas-71084-02-1.html View Source
